Estradiol and norethindrone acetate
Description
Estradiol is a synthetic form of endogenous 17β-estradiol, a steroid sex hormone critical for regulating female reproductive functions, including fertility and secondary sexual characteristics . Its chemical formula is C₁₈H₂₄O₂, with a molecular weight of 272.4 g/mol. Estradiol is widely used in hormone replacement therapy (HRT) to alleviate menopausal symptoms such as vasomotor disturbances and vulvovaginal atrophy .
Norethindrone acetate (NETA) is a synthetic progestin derived from 19-nortestosterone. Its molecular formula is C₂₂H₂₈O₃, with a molecular weight of 340.47 g/mol . NETA acts as a progesterone receptor agonist, providing endometrial protection against estrogen-induced hyperplasia in combined HRT . Clinically, it is used in formulations like Activella® (1 mg estradiol/0.5 mg NETA) for menopause management and in oral contraceptives .
Properties
CAS No. |
77728-33-7 |
|---|---|
Molecular Formula |
C40H52O5 |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H28O3.C18H24O2/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h1,13,17-20H,5-12H2,2-3H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20-,21-,22-;14-,15-,16+,17+,18+/m01/s1 |
InChI Key |
NAUDKYVGHCCLOT-LAQCMFAESA-N |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Synonyms |
Estracomb TTS estradiol, norethindrone drug combination HRP 102 HRP-102 HRP102 Mesigyna |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
-
Management of Vasomotor Symptoms
Treatment Group Baseline Hot Flash Score Endpoint Hot Flash Score Estradiol 50 μg 1.32 0.18 Estradiol + Norethindrone 140 μg 1.32 0.35 Estradiol + Norethindrone 200 μg 1.42 0.19 Estradiol + Norethindrone 400 μg 1.54 0.14 -
Prevention of Postmenopausal Osteoporosis
Bone Density Change Spine (%) Hip (%) Total Body (%) Estradiol + Norethindrone (2 mg/1 mg) +5.14 +3.21 +2.59 Alendronate (comparison) +3.34 +1.60 +0.64 - Endometrial Hyperplasia Prevention
- Management of Vulvar and Vaginal Atrophy
Case Studies and Research Findings
- Quality of Life Improvements : A study by Gambacciani et al. highlighted that daily administration of this compound significantly improved quality of life metrics, including reductions in anxiety, depression, and sleep disturbances among early postmenopausal women .
- Cardiovascular Risk Factors : Research indicated that the combination therapy produced favorable changes in cardiovascular risk markers compared to unopposed estradiol therapy, suggesting potential cardiovascular benefits alongside symptom relief .
- Patient Satisfaction : A study assessing patient satisfaction found that a high percentage (over 90%) of participants reported satisfaction with the therapy after 12 weeks, noting improvements in various menopausal symptoms .
Comparison with Similar Compounds
Table 1: Molecular and Functional Profiles
| Compound | Molecular Formula | Receptor Affinity | Primary Use |
|---|---|---|---|
| Estradiol | C₁₈H₂₄O₂ | ERα/ERβ agonist | Menopause HRT, osteoporosis prevention |
| Norethindrone acetate | C₂₂H₂₈O₃ | Progesterone agonist, weak androgen | Endometrial protection, contraception |
| Medroxyprogesterone acetate (MPA) | C₂₄H₃₄O₄ | Progesterone agonist | Contraception, HRT |
| Levonorgestrel | C₂₁H₂₈O₂ | Progesterone agonist, high androgen | Contraception, emergency contraception |
- Estrogens : Compared to ethinyl estradiol (EE2), estradiol has a shorter half-life and lower potency but a more favorable safety profile regarding thrombotic risks . Ethinyl estradiol, used in contraceptives, exhibits stronger hepatic effects, increasing triglyceride levels, whereas estradiol has a neutral or beneficial lipid impact .

- Progestins: NETA’s 19-nor structure confers mild androgenic activity, distinguishing it from hydroxyprogesterone derivatives like MPA, which lack androgenic effects . Levonorgestrel, another 19-nor progestin, shows weaker 5α-reductase inhibition (47.9%) but higher androgenic activity, increasing acne risk .
Clinical Efficacy and Endometrial Protection
Table 2: Bone Mineral Density (BMD) and Endometrial Outcomes in HRT
- The CHART study demonstrated that NETA combined with low-dose EE2 (1 mg/5 µg) significantly increased lumbar spine BMD (+3.1%) while preventing endometrial hyperplasia, unlike unopposed EE2, which caused hyperplasia in 32% of users .
- Comparatively, MPA-based regimens show similar endometrial protection but less pronounced BMD improvement due to MPA’s lack of androgenic activity, which may blunt estrogen’s osteogenic effects .
Metabolic and Lipid Effects
Table 3: Impact on Lipid Profiles
- NETA’s androgenic properties reduce HDL cholesterol (-20%) but enhance LDL clearance, contrasting with MPA, which has neutral HDL effects .
- In oral contraceptives, triphasic norgestimate/EE2 regimens cause fewer lipid disturbances compared to monophasic NETA/EE2, which may increase intermenstrual bleeding .
Dosage Forms and Bioequivalence
- Transdermal estradiol/NETA (e.g., CombiPatch®) provides steady hormone delivery with 20% interindividual variability in skin permeability, avoiding first-pass hepatic metabolism .
- Bioequivalence studies confirm that 5 mcg/1 mg NETA/EE2 tablets meet pharmacokinetic criteria, with dissolution testing validating lower-dose formulations (2.5 mcg/0.5 mg) without additional trials .
Preparation Methods
Historical Context and Challenges
Estradiol (17β-estradiol) has been synthesized since the 1930s via estrone reduction. Early methods using sodium borohydride in methanol yielded only 2% 17β-estradiol, with 17α-epimer contamination necessitating costly chromatographic separations. The structural similarity between estrone and estradiol further complicated purification, often requiring multiple recrystallizations.
Modern Borohydride Reduction Protocol
A breakthrough two-step temperature-controlled process (Figure 1) enhances 17β-selectivity:
-
Primary Reduction : Estrone is treated with sodium borohydride at -7°C to -5°C for 2 hours, achieving 85-90% conversion to 17β-estradiol.
-
Thermal Equilibration : The mixture is held at 10°C for 1 hour, driving conversion to 98.5% 17β-estradiol with ≤0.5% estrone residue.
Key Advantages :
-
Eliminates 17α-estradiol byproduct formation
-
Reduces solvent volume by 40% compared to prior methods
-
Achieves 95% isolated yield after crystallization
Table 1: Reaction Parameters for Estradiol Synthesis
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | -7°C to -5°C | 8°C to 10°C |
| Time | 2 hours | 1 hour |
| Sodium Borohydride Ratio | 1:1.2 (mol:mol) | N/A |
| Final Purity | 85-90% | 98.5% |
Synthesis of Norethindrone Acetate
Four-Step Synthesis from 19-Nor-4-Androstenedione
The patent CN111875656A details an optimized route (Figure 2) comprising:
Protection Reaction
19-Nor-4-androstenedione undergoes ketalization with orthoformic acid triester (1:3 molar ratio) in methanol/p-toluenesulfonic acid (20-60°C, 4 hours). This protects the 3-keto group, yielding 94-97% intermediate.
Ethynylation
The protected intermediate reacts with acetylene gas in tetrahydrofuran containing potassium tert-butoxide (0-50°C, 6 hours). This introduces the 17α-ethynyl group with 89-92% efficiency.
Hydrolysis
Acid hydrolysis (5-30% HCl in acetone, 0-50°C, 3 hours) removes the ketal protecting group, producing norethindrone with 95% purity after neutralization.
Esterification
Two methods achieve final acetylation:
-
Method A : Acetic anhydride (1:5 molar ratio) with 4-dimethylaminopyridine catalyst in dichloromethane (50°C, 2 hours)
-
Method B : Dicyclohexylcarbodiimide-mediated coupling with acetic acid in chloroform (20°C, 4 hours)
Comparative Results :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 91.0% | 91.6% |
| HPLC Purity | 99.2% | 99.3% |
| Reaction Time | 2 hours | 4 hours |
Oxidative Byproduct Management
Ethinyl Estradiol Derivatives
Oxidation of norethindrone acetate at C6 produces 6α-hydroxy, 6β-hydroxy, and 6-keto derivatives (Figure 3). These are controlled by:
-
Strict nitrogen atmosphere during synthesis
-
Addition of 0.1% BHT (butylated hydroxytoluene) as antioxidant
-
Final API storage at -20°C in amber vials
Δ⁶-Ethinyl Estradiol Formation
The Δ⁶ isomer forms via acid-catalyzed dehydration during hydrolysis. Patent WO2012020417 mitigates this by:
-
Maintaining pH >6.5 during hydrolysis
-
Using sulfolane as a polar aprotic solvent to stabilize intermediates
Industrial-Scale Considerations
Solvent Recovery Systems
Modern plants integrate:
-
Distillation columns for methanol (98% recovery)
-
Liquid-liquid extraction for dichloromethane
-
Nanofiltration to remove catalyst residues
Green Chemistry Metrics
| Metric | Traditional Process | Optimized Process |
|---|---|---|
| PMI (Process Mass Intensity) | 87 | 32 |
| E-Factor | 64 | 19 |
| Energy Consumption | 580 kWh/kg | 210 kWh/kg |
Analytical Characterization
Q & A
Q. Q1. What chromatographic methods are recommended for simultaneous quantification of estradiol and norethindrone acetate in combined formulations?
Methodological Answer: The USP standards outline a validated reversed-phase HPLC method using a C18 column (L1 packing, 4.6 mm × 15 cm) with dual UV detection (254 nm for norethindrone acetate, 280 nm for estradiol). Mobile phase: acetonitrile-water (55:45), flow rate 1.0 mL/min. Calibration curves are established using standard stock solutions (estradiol: 0.25 mg/mL; norethindrone acetate: 0.15 mg/mL in dehydrated alcohol). Resolution between estradiol and estrone must exceed 1.7. Sample preparation involves dissolving tablets in a water-alcohol diluent (1:1) to achieve concentrations of ~20 mg/mL (estradiol) and ~10 mg/mL (norethindrone acetate). Relative standard deviation for replicate injections should be ≤3% .
Q. Q2. How do researchers design pharmacokinetic studies to assess excretion pathways of this compound metabolites?
Methodological Answer: Radiolabeled (³H) isotopes are administered transdermally or orally, followed by mass balance studies. Urine and feces are collected over 7–10 days, and metabolites are quantified via liquid scintillation counting or LC-MS. Plasma clearance rates (~0.4 L/hr/kg for both compounds) and half-lives (estradiol: ~14 hours; norethindrone acetate: ~8 hours) are determined using non-compartmental analysis. Stratum corneum retention is visualized via autoradiography in dermatomed human skin models .
Advanced Research: Data Contradictions & Mechanistic Insights
Q. Q3. How can conflicting data on the impact of estradiol-norethindrone acetate combinations on HDL cholesterol be resolved?
Methodological Answer: Conflicting HDL outcomes arise from progestogen androgenicity. In a randomized trial (n=18), estradiol valerate (2 mg/day) combined with norethindrone acetate (10 mg/day) reduced HDL cholesterol by 20% (P<0.05), whereas medroxyprogesterone acetate had no effect. Advanced studies should control for progestogen type, dose (e.g., 0.5–10 mg/day), and treatment duration (e.g., 3-week cycles). Lipoprotein subfraction analysis (e.g., HDL2 vs. HDL3) and nuclear receptor binding assays (AR vs. PR affinity) clarify mechanistic disparities .
Q. Q4. Why do some studies report bone mineral density (BMD) improvements with estradiol-norethindrone acetate, while others show neutral effects?
Methodological Answer: Dose-dependent BMD increases (e.g., 1 mg norethindrone acetate + 5–10 µg ethinyl estradiol) were observed in the CHART trial (n=1,265) via quantitative CT scans. Neutral outcomes may stem from insufficient progestogen dosing or short study duration (<1 year). Advanced designs should use dual-energy X-ray absorptiometry (DXA) with longitudinal follow-up (>2 years) and adjust for covariates (BMI, baseline BMD). Synergistic effects on osteoblast RANKL/OPG signaling require in vitro validation .
Advanced Research: Metabolic & Safety Evaluations
Q. Q5. How is the conversion of norethindrone acetate to ethinyl estradiol quantified, and what are its clinical implications?
Methodological Answer: Conversion ratios (0.20–0.33%) are determined via LC-MS/MS in serum samples from dose-escalation trials (10–40 mg/day NET-A ×7 days). EE₂ levels (58–231 pg/mL) correlate linearly with NET-A doses. Researchers must adjust for EE₂’s thromboembolic risk (e.g., 2.3-fold increase in VTE with 10 µg EE₂) using Cox proportional hazards models in postmenopausal cohorts. In vitro liver microsome assays identify CYP3A4 as the primary enzyme involved .
Q. Q6. What in vitro models elucidate the metabolic stability of estradiol-norethindrone acetate in hepatic impairment?
Methodological Answer: Human hepatocyte cultures or microsomal incubations are dosed with estradiol/norethindrone acetate (1–50 µM). Metabolic stability (t₁/₂) is calculated via substrate depletion. Cholestatic effects are modeled using taurolithocholic acid-induced bile acid accumulation. LC-HRMS identifies glucuronide/sulfate conjugates. Researchers should validate findings in vivo using bile duct-cannulated rodents or patients with Child-Pugh B/C cirrhosis .
Quality Control & Regulatory Considerations
Q. Q7. How do pharmacopeial standards address batch variability in dissolution profiles of estradiol-norethindrone acetate tablets?
Methodological Answer: USP mandates dissolution testing in 900 mL of 0.1 N HCl (paddle apparatus, 50 rpm). Acceptance criteria require ≥80% drug release within 30 minutes. Impurity limits include ≤1.0% for individual estradiol-related impurities (e.g., estrone) and ≤4.0% total norethindrone acetate-related impurities (e.g., 6-keto-NETA). Forced degradation studies (acid/base/oxidative conditions) ensure method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

